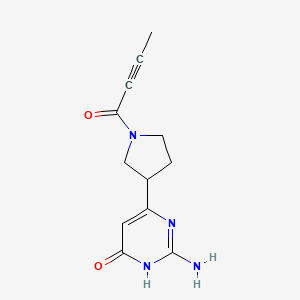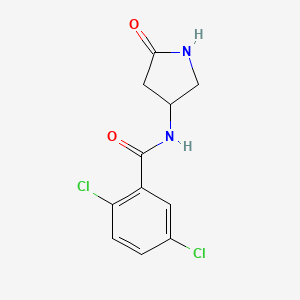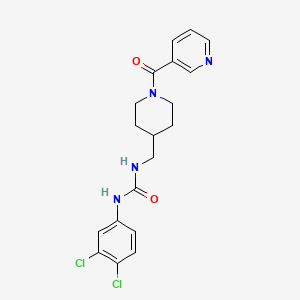
2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one has been studied extensively for its potential applications in various areas of scientific research. The compound has been found to exhibit inhibitory activity against various enzymes, including protein kinase C and cyclin-dependent kinase 2. This makes it a potential candidate for the development of therapeutic agents for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one involves the inhibition of protein kinase C and cyclin-dependent kinase 2. This inhibition results in the disruption of various cellular processes, including cell division and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one in lab experiments include its high potency and specificity for protein kinase C and cyclin-dependent kinase 2. However, the compound has limitations in terms of its solubility, stability, and toxicity, which can affect its effectiveness in certain experimental conditions.
Orientations Futures
There are several future directions for the research and development of 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one. These include the optimization of synthesis methods to improve yield and purity, the development of more effective drug delivery systems, and the identification of new therapeutic targets for the compound. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of the compound in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various areas of scientific research. The compound's inhibitory activity against protein kinase C and cyclin-dependent kinase 2 makes it a potential candidate for the development of therapeutic agents for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. However, further research is needed to fully understand the compound's mechanisms of action, biochemical and physiological effects, and potential limitations.
Méthodes De Synthèse
The synthesis method of 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one involves the reaction of 1-but-2-ynoylpyrrolidine-3-carboxylic acid with 2-amino-4-hydroxy-6-methylpyrimidine in the presence of a suitable catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.
Propriétés
IUPAC Name |
2-amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-3-11(18)16-5-4-8(7-16)9-6-10(17)15-12(13)14-9/h6,8H,4-5,7H2,1H3,(H3,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMKPMBTBGFADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)C2=CC(=O)NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)


![2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2949072.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2949076.png)

![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)

![2-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2949083.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxy-4-methylphenoxy)propanamide](/img/structure/B2949086.png)
![7-chloro-N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2949087.png)

![1-{[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B2949089.png)
